Iosimenol - 181872-90-2

Iosimenol

Catalog Number: EVT-271807
CAS Number: 181872-90-2
Molecular Formula: C31H36I6N6O14
Molecular Weight: 1478.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iosimenol is an amidobenzoic acid.
Source and Classification

Iosimenol is classified as a non-ionic iodinated contrast agent. It is derived from tri-iodo-benzoic acid and is designed to provide effective X-ray attenuation while minimizing adverse reactions associated with traditional contrast media. The compound is notable for its iso-osmolarity, which aligns closely with that of human plasma (approximately 290 mOsm/kg), making it safer for use in patients compared to higher osmolality agents .

Synthesis Analysis

The synthesis of iosimenol involves several key steps:

  1. Iodination: A benzoic acid derivative undergoes iodination using iodine and an oxidizing agent.
  2. Amidation: The iodinated compound is then subjected to amidation with an appropriate amine to form an amide intermediate.
  3. Dimerization: This intermediate undergoes dimerization to produce the final dimeric structure of iosimenol.

In industrial settings, these steps are scaled up using automated processes for efficiency. Large-scale iodination employs industrial-grade reagents, and the final product is purified through crystallization techniques to ensure high purity levels .

Molecular Structure Analysis

The molecular formula of iosimenol is C31H36I6N6O14C_{31}H_{36}I_6N_6O_{14}, and its structure features multiple iodine atoms that contribute to its radiopaque properties. The InChI key for iosimenol is DLPPIGPJCKKVBA-UHFFFAOYSA-N, indicating its unique chemical identity. The compound's structure includes various functional groups such as amides and hydroxyls that enhance its solubility and stability in biological systems.

Chemical Reactions Analysis

Iosimenol can participate in several types of chemical reactions:

  • Oxidation: Although generally stable, iosimenol can be oxidized under specific conditions using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions are less common but can occur with reducing agents such as sodium borohydride.
  • Substitution: The compound can undergo substitution reactions involving its iodine atoms, which can be replaced or exchanged under certain conditions.

These reactions can lead to various iodinated derivatives or deiodinated products depending on the reagents and conditions used .

Mechanism of Action

Iosimenol functions by absorbing X-rays effectively due to its high iodine content. When administered, it enhances the contrast of blood vessels and organs during imaging procedures. Its iso-osmolarity minimizes disruptions to the body's osmotic balance, reducing the likelihood of adverse reactions such as nephrotoxicity. The mechanism involves the compound's ability to attenuate X-rays based on its concentration and distribution within the vascular system .

Physical and Chemical Properties Analysis

Iosimenol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1000 g/mol.
  • Solubility: Highly soluble in water due to its functional groups.
  • Viscosity: Lower viscosity compared to traditional iodinated contrast media like iodixanol at equivalent iodine concentrations.
  • Stability: Generally stable under physiological conditions but may undergo degradation under extreme oxidative conditions.

These properties make iosimenol suitable for use in various imaging modalities while maintaining patient safety .

Applications

Iosimenol has diverse applications across multiple fields:

  • Medical Imaging: Primarily used as a contrast agent in X-ray angiography and computed tomography scans, enhancing image quality by providing better visualization of vascular structures.
  • Research: Employed in studies involving vascular biology and imaging techniques due to its favorable safety profile compared to older contrast agents.
  • Industrial Uses: Utilized in non-destructive testing methods where high-resolution imaging is required.

The compound's effectiveness in enhancing imaging quality while minimizing adverse effects makes it a valuable tool in both clinical and research settings .

Historical Evolution of Non-Ionic Dimeric Contrast Media

Paradigm Shift in Iso-Osmolar Agent Development

The development of iodinated contrast media (CM) evolved through three generations: ionic monomers (e.g., diatrizoate, osmolality ~1,500 mOsm/kg), non-ionic monomers (e.g., iohexol, osmolality ~700 mOsm/kg), and finally non-ionic dimers, which achieved physiological iso-osmolality (290 mOsm/kg). This progression addressed a critical limitation of early agents: hyperosmolality. High-osmolality ionic CM disrupted blood-tissue barriers, causing pain, endothelial damage, and hemodynamic instability [2] [8]. Non-ionic monomers reduced osmolality but remained hyperosmolar at clinical iodine concentrations (≥300 mgI/mL). True iso-osmolality required dimeric molecular architectures, where two tri-iodinated benzene rings share a single side chain. This design doubled iodine content per molecule without increasing solute particles, enabling formulations isotonic with plasma [9].

Iodixanol (Visipaque™), launched in the 1990s, was the first commercially successful iso-osmolar dimer. However, its dimeric structure imposed a viscosity penalty: at 37°C, iodixanol 320 mgI/mL has a viscosity of 11.8 cP, over twice that of monomeric agents (e.g., iopromide: 4.7 cP). High viscosity complicates injections through narrow catheters, increases shear stress on blood cells, and may impair renal medullary perfusion [6] [9]. Consequently, the next innovation goal was simultaneous optimization of osmolality and viscosity.

Table 1: Evolution of Key Physicochemical Properties in Iodinated Contrast Media

GenerationExample AgentOsmolality (mOsm/kg)Viscosity (cP at 37°C)Molecular Design
Ionic MonomerDiatrizoate~1,550~5.2Ionic, single benzene ring
Non-Ionic MonomerIohexol~720~6.1Non-ionic, single benzene ring
Non-Ionic Dimer (1st)Iodixanol29011.8Non-ionic, two linked benzene rings
Advanced DimerIosimenol2909.1Optimized linker chemistry

Role of Iosimenol in Contrast Media Innovation Trajectory

Iosimenol represents the second-generation non-ionic dimer, engineered to overcome the viscosity limitations of pioneer iso-osmolar agents. Its molecule features a symmetrical dimeric structure where two tri-iodinated benzene rings are connected via a flexible ethylene bridge and appended with six hydrophilic hydroxyl groups. This configuration maintains iso-osmolality while reducing molecular rigidity compared to iodixanol. Consequently, iosimenol 340 mgI/mL achieves a viscosity of 9.1 cP at 37°C—approximately 23% lower than iodixanol 320 mgI/mL (11.8 cP) [1] [6]. This reduction is clinically significant: lower viscosity enables smoother injections through catheters ≤4F diameter and reduces resistance during rapid bolus administration in angiography [4].

The innovation trajectory of iosimenol was validated through comparative phase 2 trials. In intra-arterial digital subtraction angiography (DSA), iosimenol 340 mgI/mL demonstrated equivalent diagnostic efficacy to iodixanol 320 mgI/mL, with 98% of images rated "excellent" or "good" by blinded readers. Crucially, its lower viscosity did not compromise X-ray attenuation; in computed tomography (CT), mean aortic enhancement with iosimenol (340 HU) was non-inferior to iodixanol (326 HU) [4]. These findings positioned iosimenol as a viable iso-osmolar, lower-viscosity alternative, addressing a key physicochemical trade-off that had persisted since the introduction of dimeric agents.

Table 2: Physicochemical Comparison of Iosimenol and Benchmark Dimers

PropertyIodixanol (320 mgI/mL)Iosimenol (340 mgI/mL)Innovation Impact
Osmolality290 mOsm/kg290 mOsm/kgMaintains physiological compatibility
Viscosity (37°C)11.8 cP9.1 cPEnhanced injectability
Molecular Weight1,550 Da1,428 DaReduced steric hindrance
Hydrophilic Groups8 hydroxyl groups6 hydroxyl groupsBalanced solubility-viscosity profile

The design philosophy underpinning iosimenol reflects a broader molecular optimization strategy: steric shielding of hydrophobic iodine cores by hydrophilic side chains reduces interactions with biological membranes (lower chemotoxicity), while shorter inter-ring linkages decrease molecular volume. This approach demonstrates how targeted structural refinements can advance iso-osmolar agents beyond foundational dimeric templates [1] [9].

Properties

CAS Number

181872-90-2

Product Name

Iosimenol

IUPAC Name

5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

Molecular Formula

C31H36I6N6O14

Molecular Weight

1478.1 g/mol

InChI

InChI=1S/C31H36I6N6O14/c32-20-16(28(38)54)22(34)26(24(36)18(20)30(56)40-2-10(48)6-44)42(4-12(50)8-46)14(52)1-15(53)43(5-13(51)9-47)27-23(35)17(29(39)55)21(33)19(25(27)37)31(57)41-3-11(49)7-45/h10-13,44-51H,1-9H2,(H2,38,54)(H2,39,55)(H,40,56)(H,41,57)

InChI Key

DLPPIGPJCKKVBA-UHFFFAOYSA-N

SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)C(=O)N)I)N(CC(CO)O)C(=O)CC(=O)N(CC(CO)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I)I

Solubility

Soluble in DMSO

Synonyms

5,5'-((1,3-dioxo-1,3-propanediyl)bis((2,3-dihydroxypropyl)imino))bis(N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide)
BP 13 cpd
BP-13 cpd
BP13 cpd
ICJ 3393
ICJ-3393
ICJ3393
iosimenol
iosmin
N,N'-bis(3-carbamoyl-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl)-N,N'-bis(2,3-dihydroxypropyl)malonamide

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)C(=O)N)I)N(CC(CO)O)C(=O)CC(=O)N(CC(CO)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.